N-(4-フェニルブタン-2-イル)ペンタンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-Methyl-3-phenylpropyl)valeramide is a useful research compound. Its molecular formula is C15H23NO and its molecular weight is 233.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-(1-Methyl-3-phenylpropyl)valeramide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-Methyl-3-phenylpropyl)valeramide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

超分子錯体形成

“N-(4-フェニルブタン-2-イル)ペンタンアミド”は、β-シクロデキストリンとの超分子錯体の形成に使用されてきました . この技術は、水溶性が低い薬物の水溶性、溶解速度、およびバイオアベイラビリティを改善するために使用されます .

ドーパミンD3受容体リガンド

この化合物は、選択的ドーパミンD3受容体リガンドの設計と合成に使用されてきました . これらのリガンドは、コカイン使用障害などの薬物乱用の治療における潜在的な治療効果があります .

プロテオミクス研究

“N-(1-メチル-3-フェニルプロピル)バレラミド”は、プロテオミクス研究で使用されます . プロテオミクスとは、タンパク質、特にその構造と機能を大規模に研究するものです。

医薬品用途

“N-(1-メチル-3-フェニルプロピル)-n-バレラミド”は、生化学サプライヤーから購入できます。これは、さまざまな医薬品用途における使用を示唆しています .

化学研究

“N-(1-メチル-3-フェニルプロピル)-n-バレラミド”は、新しい化合物の合成や化学反応の研究など、化学研究で使用されます .

生化学研究

“N-(1-メチル-3-フェニルプロピル)-n-バレラミド”は、生化学研究で使用されます . これには、代謝経路、遺伝子発現、細胞シグナル伝達などの、分子レベルでの生物学的プロセスの研究が含まれます。

作用機序

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of compounds like N-(4-phenylbutan-2-yl)pentanamide . These factors can include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound is active.

生物活性

N-(1-Methyl-3-phenylpropyl)valeramide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for drug development, supported by relevant data and case studies.

Chemical Structure and Properties

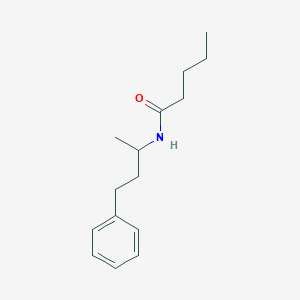

N-(1-Methyl-3-phenylpropyl)valeramide is characterized by its unique amide functional group, which plays a crucial role in its biological interactions. The structure can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C13H17N |

| Molecular Weight | 201.28 g/mol |

| Functional Groups | Amide, Alkyl, Aromatic |

Mechanisms of Biological Activity

Research indicates that N-(1-Methyl-3-phenylpropyl)valeramide exhibits various biological activities, including:

- Antiviral Activity : The compound has shown potential in inhibiting viral infections, possibly through mechanisms that interfere with viral replication processes. Studies have demonstrated that derivatives of similar structures can inhibit H5N1 growth with low cytotoxicity, suggesting a favorable therapeutic index .

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, related compounds have demonstrated IC50 values in the nanomolar range against MCF-7 and KB-V1 cancer cells, indicating strong antiproliferative activity .

Antiviral Activity

A study focusing on related compounds indicated that modifications in the molecular structure could enhance antiviral efficacy. Specifically, increasing lipophilicity and incorporating electron-withdrawing groups on the anilide ring were associated with improved activity against viral strains . This suggests that N-(1-Methyl-3-phenylpropyl)valeramide could be optimized for enhanced antiviral properties.

Anticancer Activity

In a comparative analysis of phenoxyacetamide derivatives, it was found that structural modifications significantly influenced biological activity. Compounds similar to N-(1-Methyl-3-phenylpropyl)valeramide exhibited IC50 values less than 1 µM against specific cancer cell lines, demonstrating their potential as effective anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-(1-Methyl-3-phenylpropyl)valeramide. The following table summarizes key findings related to structural modifications and their impact on activity:

| Modification | Effect on Activity |

|---|---|

| Alkyl Chain Length | Increased length generally enhances lipophilicity and bioactivity. |

| Substituents on Aromatic Ring | Electron-withdrawing groups improve antiviral potency. |

| Amide Group Positioning | Alterations can significantly affect binding affinity to biological targets. |

特性

IUPAC Name |

N-(4-phenylbutan-2-yl)pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-3-4-10-15(17)16-13(2)11-12-14-8-6-5-7-9-14/h5-9,13H,3-4,10-12H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWKOZGQPUWQNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC(C)CCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405298 |

Source

|

| Record name | N-(1-Methyl-3-phenylpropyl)valeramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143086-32-2 |

Source

|

| Record name | N-(1-Methyl-3-phenylpropyl)valeramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。